Glucocheirolin

Beschreibung

Eigenschaften

CAS-Nummer |

15592-36-6 |

|---|---|

Molekularformel |

C11H21NO11S3 |

Molekulargewicht |

439.5 g/mol |

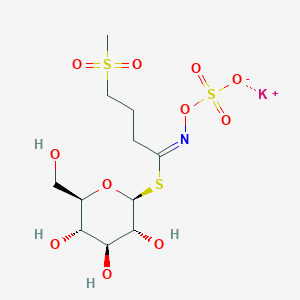

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1 |

InChI-Schlüssel |

OFKKQTQFWWIRBD-ZHVGPZTNSA-N |

Isomerische SMILES |

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Andere CAS-Nummern |

15592-36-6 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Glucocheirolin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a naturally occurring glucosinolate found in a variety of cruciferous vegetables, including those from the Brassicaceae family. Glucosinolates are sulfur-containing secondary metabolites that, upon enzymatic hydrolysis by myrosinase, yield isothiocyanates, compounds recognized for their potential health benefits, including anticarcinogenic and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, intended to support research and development in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound, systematically named [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate, is characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a side chain derived from the amino acid methionine.[1][2] The defining feature of its side chain is a 3-(methylsulfonyl)propyl group.[3]

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, and formulation in research and potential therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C11H21NO11S3 | [1] |

| Molecular Weight | 439.5 g/mol | [1] |

| Exact Mass | 439.02767401 Da | |

| IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate | |

| CAS Number | 554-86-9 | |

| Physical State | Solid | |

| Melting Point | 168 °C | |

| Solubility | Soluble in water | |

| XLogP3 | -2.1 |

Spectroscopic Properties

The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrumentation, the following provides an overview of the expected spectroscopic characteristics.

| Technique | Expected Characteristics |

| ¹H NMR | Characteristic signals for the anomeric proton of the glucose unit, protons of the glucopyranosyl ring, and protons of the 3-(methylsulfonyl)propyl side chain. |

| ¹³C NMR | Resonances corresponding to the carbons of the glucose moiety, the thiohydroximate carbon, and the carbons of the aliphatic side chain, including the methylsulfonyl group. |

| Mass Spectrometry (MS) | In negative ion mode, common fragment ions for glucosinolates are observed, including m/z 97 (HSO₄⁻), m/z 195 (thioglucose anion), and m/z 259 (desulfo-glucosinolate fragment). The specific molecular ion [M-H]⁻ at m/z 438.02 is also expected. |

Experimental Protocols

Extraction and Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of this compound from plant material, adapted from established procedures for glucosinolate analysis.

Workflow for this compound Extraction and HPLC Analysis

Caption: Workflow for the extraction and analysis of this compound.

Methodology:

-

Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.

-

Extraction: Extract a known weight of the powdered sample with 70% methanol at 70°C for 20 minutes to inactivate myrosinase.

-

Purification: Centrifuge the extract and load the supernatant onto a DEAE-Sephadex A-25 anion exchange column.

-

Desulfation: Wash the column and then apply a purified sulfatase solution. Allow the desulfation reaction to proceed overnight at room temperature.

-

Elution: Elute the desulfo-glucosinolates with deionized water.

-

HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system with a C18 column. Use a water/acetonitrile gradient for separation and detect the desulfo-glucosinolates at 229 nm.

-

Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a known glucosinolate standard (e.g., sinigrin).

In Vitro Anticancer Activity Assessment: MTT Assay

The anticancer potential of this compound's hydrolysis product, 3-(methylsulfonyl)propyl isothiocyanate, can be evaluated using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

Workflow for MTT Assay

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 3-(methylsulfonyl)propyl isothiocyanate. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The antimicrobial activity of 3-(methylsulfonyl)propyl isothiocyanate can be determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Workflow for Broth Microdilution Assay

Caption: Workflow for determining antimicrobial activity via broth microdilution.

Methodology:

-

Preparation of Test Compound: Prepare a stock solution of 3-(methylsulfonyl)propyl isothiocyanate and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the isothiocyanate that completely inhibits visible growth.

Biological Activity and Signaling Pathways

Glucosinolates like this compound are biologically inactive until they are hydrolyzed by the enzyme myrosinase into isothiocyanates. The resulting 3-(methylsulfonyl)propyl isothiocyanate is the bioactive compound responsible for the observed anticancer and antimicrobial effects.

Simplified Glucosinolate Bioactivation Pathway

References

- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glucocheirolin Biosynthesis Pathway in Brassica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin, a prominent aliphatic glucosinolate in many Brassica species, is a precursor to the bioactive isothiocyanate cheirolin, which has garnered interest for its potential therapeutic properties. Understanding the intricate biosynthesis of this compound is paramount for its targeted production and exploitation in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic regulation, and detailed methodologies for its analysis. The pathway involves three key stages: methionine chain elongation, core glucosinolate structure formation, and side-chain modification. This guide delves into the specific enzymes and genes governing each step, presents quantitative data on this compound content across various Brassica species, and offers detailed experimental protocols for extraction, quantification, and gene expression analysis. Furthermore, signaling pathways and key regulatory networks are visualized to provide a holistic understanding of this compound metabolism.

Introduction to this compound and its Significance

Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary metabolites characteristic of the order Brassicales, which includes the agriculturally significant Brassica genus (e.g., broccoli, cabbage, and rapeseed).[1] Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates (ITCs), which are implicated in plant defense and have been shown to possess anticarcinogenic properties in humans.[1][2]

This compound, or 3-(methylsulfinyl)propyl glucosinolate, is an aliphatic GSL derived from the amino acid methionine. Its hydrolysis product, cheirolin, has demonstrated potential as a therapeutic agent. A thorough understanding of the this compound biosynthetic pathway is crucial for metabolic engineering strategies aimed at enhancing its production in Brassica crops for drug development and nutritional improvement.

The this compound Biosynthesis Pathway

The biosynthesis of this compound, like other aliphatic glucosinolates, is a multi-step process that can be divided into three main stages:

-

Chain Elongation of the Precursor Amino Acid (Methionine): The carbon chain of methionine is extended by one or more methylene (B1212753) groups.

-

Formation of the Core Glucosinolate Structure: The modified amino acid is converted into the characteristic glucosinolate structure.

-

Secondary Side-Chain Modifications: The side chain of the core glucosinolate is further modified to produce the final this compound molecule.

Step 1: Methionine Chain Elongation

The initial step involves the extension of the methionine side chain. This is a cyclical process analogous to the first steps of leucine (B10760876) biosynthesis. The key enzymes in this stage are encoded by the Methylthioalkylmalate Synthase (MAM) genes.[3] The cycle consists of three enzymatic reactions:

-

Condensation: Catalyzed by MAM synthases.

-

Isomerization: Catalyzed by an isomerase.

-

Oxidative Decarboxylation: Catalyzed by a dehydrogenase.

For this compound, which has a C3 side chain, methionine undergoes one round of chain elongation to form dihomomethionine. The MAM1 gene is primarily responsible for the production of short-chain aliphatic glucosinolates.[4]

Step 2: Formation of the Core Glucosinolate Structure

The elongated methionine derivative, dihomomethionine, is then converted into the core glucosinolate structure through a series of reactions catalyzed by several enzymes:

-

Conversion to Aldoxime: Cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79F1 and CYP79F2, catalyze the conversion of the amino acid to an aldoxime. CYP79F1 is involved in the biosynthesis of both short- and long-chain aliphatic glucosinolates, while CYP79F2 is more specific to long-chain aliphatic glucosinolates.

-

Conversion to Thiohydroximic Acid: The aldoxime is converted to a thiohydroximic acid intermediate by another cytochrome P450, CYP83A1.

-

S-Glucosylation: A UDP-glucosyltransferase (UGT74B1) adds a glucose moiety to the thiohydroximic acid, forming a desulfoglucosinolate.

-

Sulfation: A sulfotransferase (SOT) catalyzes the final step of core structure formation by adding a sulfate (B86663) group, yielding the parent glucosinolate, in this case, 3-(methylthio)propyl glucosinolate (glucoiberin).

Step 3: Side-Chain Modification

The final step in this compound biosynthesis is the S-oxygenation of glucoiberin (B1241102). This reaction is catalyzed by a flavin-monooxygenase, specifically a member of the GS-OX family, such as GS-OX1. This enzyme oxidizes the methylthio group of glucoiberin to a methylsulfinyl group, resulting in the formation of this compound.

Caption: this compound biosynthesis pathway in Brassica.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of transcription factors (TFs). The key regulators of aliphatic glucosinolate biosynthesis are members of the R2R3-MYB family of transcription factors.

-

MYB28 and MYB29: These are the primary positive regulators of aliphatic glucosinolate biosynthesis. They activate the expression of several biosynthetic genes, including those involved in chain elongation (MAM) and core structure formation (CYP79F1, CYP83A1).

-

MYB76: This TF also plays a role in regulating aliphatic glucosinolate biosynthesis, although its effect is generally considered to be weaker than that of MYB28 and MYB29.

The expression of these MYB genes is, in turn, influenced by various developmental and environmental cues, including phytohormones.

Signaling Pathways Modulating this compound Biosynthesis

Several signaling pathways are known to influence glucosinolate biosynthesis, with the jasmonate signaling pathway being one of the most prominent.

-

Jasmonate (JA) Signaling: Jasmonic acid and its derivatives are plant hormones that play a crucial role in defense responses against herbivores and pathogens. JA signaling positively regulates the expression of MYB28 and MYB29, thereby upregulating the entire aliphatic glucosinolate biosynthetic pathway and leading to increased accumulation of this compound. This response is part of the plant's induced defense mechanism. The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which, in the presence of the active form of jasmonate (JA-isoleucine), targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation. The degradation of JAZ proteins releases the MYC2 transcription factor, which in turn activates the expression of downstream genes, including the MYB factors that regulate glucosinolate biosynthesis.

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Quantitative Data on this compound Content in Brassica

The concentration of this compound varies significantly among different Brassica species and even between cultivars of the same species. Environmental conditions and developmental stage also influence glucosinolate levels. The following table summarizes reported this compound concentrations in various Brassica species.

| Brassica Species | Cultivar/Variety | Tissue | This compound Content (µmol/g DW) | Reference |

| Brassica oleracea var. italica (Broccoli) | Brigadier | Florets | ~1.5 | |

| Brassica oleracea var. capitata (Cabbage) | Various | Leaves | 8.55–13.5 (total GSLs) | |

| Brassica napus (Rapeseed/Nabicol) | Various | Leaves | 1.2-41.0 (total GSLs) | |

| Brassica juncea (Mustard) | Various | Leaves | 1.20-30.73 (total GSLs) |

Note: Data for total glucosinolates (GSLs) are provided where specific this compound data was not available in the cited source. The proportion of this compound can vary within the total GSL content.

Detailed Experimental Protocols

Accurate quantification of this compound and analysis of its biosynthetic gene expression are essential for research and breeding programs.

Glucosinolate Extraction and Quantification by HPLC

This protocol describes a widely used method for the extraction and analysis of glucosinolates as their desulfo-derivatives.

6.1.1. Materials and Reagents

-

Freeze-dried and finely ground plant material

-

70% (v/v) Methanol (B129727)

-

DEAE-Sephadex A-25

-

Aryl sulfatase (Type H-1 from Helix pomatia)

-

Ultrapure water

-

Acetonitrile (B52724) (HPLC grade)

-

Sinigrin or other glucosinolate standard

6.1.2. Extraction Protocol

-

Weigh approximately 50-100 mg of freeze-dried, ground plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol and vortex thoroughly.

-

Incubate in a water bath at 70°C for 20 minutes to inactivate myrosinase.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Prepare mini-columns by packing a small amount of glass wool into a Pasteur pipette, followed by a slurry of DEAE-Sephadex A-25.

-

Load the supernatant from the centrifuged sample onto the pre-equilibrated DEAE-Sephadex column.

-

Wash the column with water to remove impurities.

-

Apply 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.

-

Elute the desulfoglucosinolates from the column with 1-2 mL of ultrapure water.

-

Freeze-dry the eluate and resuspend in a known volume of ultrapure water for HPLC analysis.

6.1.3. HPLC Analysis

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-1 min, 1.5% B; 1-6 min, 1.5-5% B; 6-8 min, 5-21% B; 8-12 min, 21-29% B; 12-15 min, 29% B; followed by a wash and re-equilibration.

-

Flow Rate: 0.75 mL/min.

-

Detection: UV detector at 229 nm.

-

Quantification: Identify desulfothis compound based on its retention time compared to a standard or published data. Quantify using a calibration curve of a known standard (e.g., desulfosinigrin) and apply a response factor for this compound if available.

Caption: Experimental workflow for glucosinolate analysis by HPLC.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of key this compound biosynthetic genes.

6.2.1. Materials and Reagents

-

Plant tissue of interest, flash-frozen in liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit) or TRIzol reagent

-

DNase I

-

cDNA synthesis kit

-

Gene-specific primers for target genes (MAM1, CYP79F1, GS-OX1, MYB28, MYB29) and a reference gene (e.g., Actin or Ubiquitin)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

6.2.2. Protocol

-

RNA Extraction: Extract total RNA from frozen, ground plant tissue following the manufacturer's protocol of the chosen kit or method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR: Set up the qRT-PCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and SYBR Green master mix. Run the reactions on a real-time PCR cycler.

-

Data Analysis: Calculate the relative expression levels of the target genes using the comparative CT (ΔΔCT) method, normalizing to the expression of the reference gene.

Conclusion

The biosynthesis of this compound in Brassica is a well-defined, yet complex, metabolic pathway that is tightly regulated by a network of genes and signaling molecules. This guide has provided a detailed overview of the enzymatic steps, genetic control, and analytical methodologies pertinent to the study of this compound. For researchers in drug development and crop improvement, this knowledge is foundational for the rational design of strategies to modulate this compound content in Brassica species. Future research may focus on elucidating the finer details of the regulatory network and exploring the metabolic crosstalk between glucosinolate biosynthesis and other pathways to optimize production of this valuable compound.

References

- 1. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Subclade of Flavin-Monooxygenases Involved in Aliphatic Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

Glucocheirolin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Glucosinolate Glucocheirolin, its Physicochemical Properties, Biological Activity, and Mechanisms of Action.

Introduction

This compound is a naturally occurring glucosinolate found in a variety of cruciferous vegetables, including those from the Brassicaceae family. Like other glucosinolates, this compound itself has limited biological activity. However, upon enzymatic hydrolysis by myrosinase, an enzyme released upon plant tissue damage, it is converted into the isothiocyanate cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). This bioactive compound is the focus of significant research due to its potential chemopreventive and therapeutic properties. This technical guide provides a comprehensive overview of this compound, its bioactive derivative cheirolin, their mechanisms of action, and relevant experimental protocols for researchers and drug development professionals.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its commonly available potassium salt.

| Property | This compound | This compound Potassium Salt |

| CAS Number | 554-86-9[1] | 15592-36-6[2][3][4] |

| Molecular Formula | C₁₁H₂₁NO₁₁S₃[5] | C₁₁H₂₀KNO₁₁S₃ |

| Molecular Weight | 439.5 g/mol | 477.57 g/mol |

Biological Activity and Mechanism of Action

The primary biological activity associated with this compound stems from its hydrolysis product, cheirolin. Research has indicated that cheirolin exhibits significant biological effects, particularly in the realms of antioxidant response and cancer chemoprevention.

Antioxidant Response Activation

Cheirolin has been identified as a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-dependent antioxidant pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Studies have shown that cheirolin, along with other structurally related isothiocyanates like iberverin and iberin, can significantly induce the nuclear translocation of Nrf2. This translocation leads to the increased expression of downstream antioxidant and detoxifying enzymes, such as heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS). The induction of the Nrf2 pathway by cheirolin is suggested to occur via an extracellular signal-regulated kinase (ERK)-dependent signaling pathway.

Antiproliferative and Anticancer Effects

Isothiocyanates, the breakdown products of glucosinolates, are well-documented for their cancer-preventive activities. These compounds can inhibit the proliferation of tumor cells both in laboratory settings and in living organisms by triggering apoptosis (programmed cell death) and causing cell cycle arrest. The antiproliferative activity of the isothiocyanate derived from this compound has been demonstrated in human erythroleukemic K562 cells. These findings suggest that this compound, through its conversion to cheirolin, may serve as a valuable compound in the development of novel cancer prevention and treatment strategies.

Signaling Pathway

The activation of the Nrf2-mediated antioxidant response by cheirolin is a key mechanism of its biological activity. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

Extraction and Analysis of this compound from Plant Material

This protocol outlines a general method for the extraction and analysis of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.

-

Extraction:

-

Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

-

Add 1 mL of 70% methanol (B129727) and vortex thoroughly.

-

Incubate the mixture at 70°C for 15 minutes to inactivate myrosinase.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 70% methanol.

-

Pool the supernatants.

-

-

Purification (Optional but Recommended):

-

The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-100% B; 25-30 min, 100% B; 30-35 min, 100-5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 229 nm.

-

Quantification: Use a certified reference standard of this compound potassium salt to create a calibration curve for accurate quantification.

-

In Vitro Cytotoxicity Assay of Cheirolin

This protocol describes a general method to assess the cytotoxic effects of cheirolin on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture:

-

Culture a relevant human cancer cell line (e.g., K562, HeLa, MCF-7) in the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of cheirolin in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the cheirolin stock solution in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of cheirolin. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of cheirolin that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Conclusion

This compound, through its bioactive hydrolysis product cheirolin, presents a promising avenue for research in chemoprevention and antioxidant therapies. The ability of cheirolin to activate the Nrf2 signaling pathway highlights a clear mechanism for its protective effects. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this natural compound. Further in-depth studies are warranted to fully elucidate the specific molecular targets of cheirolin and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling Glucocheirolin: A Technical Guide to its Discovery, Biosynthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin, a member of the glucosinolate family of secondary metabolites, is a sulfur-containing compound predominantly found in plants of the Brassicaceae family. First identified in wallflower (Erysimum cheiri) seeds, its research history spans over a century, evolving from basic chemical characterization to investigations into its potential as a chemopreventive agent. Upon enzymatic hydrolysis by myrosinase, this compound yields cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a potent bioactive compound. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and current understanding of the biological activities of this compound and its derivatives, with a focus on its relevance to cancer research and drug development.

Discovery and History

The journey of this compound research began with the isolation of its hydrolysis product, cheirolin. While the initial discovery is attributed to Schneider and Kirmse in 1905 from wallflower seeds, the comprehensive structural elucidation of this compound itself and its synthesis were accomplished in later years. Early research focused on the chemical properties and distribution of this glucosinolate in various Erysimum species. The development of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), has since enabled more precise quantification and identification of this compound in a wider range of cruciferous vegetables.

Physicochemical Properties and Quantitative Data

This compound is a stable, water-soluble anion. Its structure features a β-D-thioglucose group, a sulfonated oxime moiety, and a characteristic 3-methylsulfonylpropyl side chain. The quantitative distribution of this compound varies significantly among different Brassica species and even between different tissues of the same plant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₀KNO₁₁S₃ | [1] |

| Molecular Weight | 477.57 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 168 °C | [1] |

| CAS Number | 15592-36-6 | [1] |

Table 2: Quantitative Analysis of this compound in Various Brassicaceae Vegetables

| Vegetable | Plant Part | This compound Content (µg/g dry weight) | Analytical Method | Reference |

| Pak Choi | Leaves | 15.2 ± 1.8 | HILIC-MS/MS | |

| Choy Sum | Leaves | 8.9 ± 1.1 | HILIC-MS/MS | |

| Chinese Cabbage | Leaves | 12.5 ± 1.5 | HILIC-MS/MS | |

| Cauliflower | Florets | 25.6 ± 3.1 | HILIC-MS/MS | |

| Cabbage | Leaves | 18.3 ± 2.2 | HILIC-MS/MS | |

| Broccoli | Florets | 31.4 ± 3.8 | HILIC-MS/MS | |

| Kai Lan | Stems | 9.7 ± 1.2 | HILIC-MS/MS | |

| Brussels Sprouts | Buds | 45.1 ± 5.4 | HILIC-MS/MS | |

| Rocket Salad | Leaves | 7.8 ± 0.9 | HILIC-MS/MS | |

| Daikon Radish | Roots | 5.2 ± 0.6 | HILIC-MS/MS | |

| Red Cherry Radish | Roots | 6.1 ± 0.7 | HILIC-MS/MS | |

| Watercress | Leaves | 11.9 ± 1.4 | HILIC-MS/MS |

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-step process that begins with the amino acid methionine. It follows the general pathway for aliphatic glucosinolates, which can be divided into three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and side-chain modifications.

Methionine Chain Elongation

The carbon backbone of the 3-methylsulfonylpropyl side chain is derived from methionine through a series of chain elongation cycles. This process involves the sequential action of several enzymes:

-

Branched-chain amino acid aminotransferase (BCAT): Initiates the cycle by converting methionine to its corresponding α-keto acid.

-

Methylthioalkylmalate synthase (MAM): Catalyzes the condensation of the α-keto acid with acetyl-CoA.

-

Isopropylmalate isomerase (IPMI): Isomerizes the resulting malate (B86768) derivative.

-

Isopropylmalate dehydrogenase (IPMDH): Performs an oxidative decarboxylation to yield a chain-elongated α-keto acid.

-

Branched-chain amino acid aminotransferase (BCAT): A subsequent transamination step converts the elongated α-keto acid back to an amino acid, which can then enter the core glucosinolate pathway.

Core Glucosinolate Structure Formation

The elongated amino acid, dihomomethionine, is then converted into the core glucosinolate structure through the action of several key enzymes:

-

Cytochrome P450 monooxygenases (CYP79F1): Catalyzes the conversion of the amino acid to an aldoxime.

-

Cytochrome P450 monooxygenases (CYP83A1): Further oxidizes the aldoxime.

-

C-S lyase and Glucosyltransferase: A C-S lyase and a subsequent glucosyltransferase lead to the formation of desulfoglucosinolate.

-

Sulfotransferase: The final step in the core structure formation is the sulfation of the desulfoglucosinolate to yield a methylthioalkyl glucosinolate.

References

The Role of Glucocheirolin in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocheirolin, a sulfur-containing secondary metabolite belonging to the glucosinolate family, plays a significant role in the defense mechanisms of various plants, particularly within the Brassicaceae family. Upon tissue damage by herbivores or pathogens, this compound is hydrolyzed by the enzyme myrosinase to produce cheirolin (B1668576), a potent isothiocyanate. This "mustard oil bomb" serves as a powerful chemical deterrent and toxin against a broad spectrum of antagonists. This technical guide provides an in-depth overview of the biosynthesis of this compound, its breakdown, the biological activities of its hydrolysis products, and the signaling pathways that regulate its production. Furthermore, it details experimental protocols for the analysis of this compound and its derivatives, offering a comprehensive resource for researchers in plant science and drug development.

Introduction to the Glucosinolate-Myrosinase System

The glucosinolate-myrosinase system is a classic example of a two-component plant defense mechanism.[1] Glucosinolates, such as this compound, are stored separately from the hydrolytic enzyme myrosinase within the plant cell. When the plant tissue is disrupted, for instance by a chewing insect, the two components come into contact, initiating a rapid chemical defense response.[1] The hydrolysis of glucosinolates releases a variety of bioactive products, primarily isothiocyanates, which are known for their toxicity and deterrence against herbivores and pathogens.[1][2]

This compound: Structure and Distribution

This compound is an alkylglucosinolate characterized by a 3-(methylsulfonyl)propyl side chain. It is notably found in plants of the Erysimum genus, commonly known as wallflowers, as well as in other Brassicaceae species. The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant, such as roots, leaves, and seeds.

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, originates from the amino acid methionine. The process involves three main stages:

-

Chain Elongation: The carbon chain of methionine is elongated through a series of reactions involving enzymes such as methylthioalkylmalate synthases (MAMs), isopropylmalate isomerases (IPMIs), and isopropylmalate dehydrogenases (IPMDHs).

-

Core Structure Formation: The chain-elongated amino acid is converted into the core glucosinolate structure. This involves the action of cytochrome P450 enzymes (CYP79s and CYP83s), C-S lyases, S-glucosyltransferases, and sulfotransferases.

-

Side Chain Modification: The final step involves modifications to the side chain, which in the case of this compound, includes oxidation to form the methylsulfonyl group.

The entire biosynthetic pathway is a complex and highly regulated process, ensuring that these defense compounds are produced when and where they are needed.

Myrosinase-Catalyzed Hydrolysis of this compound

When plant tissue is damaged, myrosinase rapidly hydrolyzes the thioglucosidic bond in this compound. This releases an unstable aglycone, which then spontaneously rearranges to form cheirolin, a volatile and highly reactive isothiocyanate. The efficiency of this reaction is a critical factor in the effectiveness of the plant's defense response.

Biological Activity of Cheirolin

Cheirolin is the primary bioactive product of this compound hydrolysis and exhibits a broad range of defensive activities.

Insecticidal Activity

Isothiocyanates, including cheirolin, are known to be toxic to a variety of insect herbivores. They can act as feeding deterrents, growth inhibitors, and even as direct toxins. The effectiveness of cheirolin can vary depending on the insect species, with some specialist herbivores having evolved mechanisms to detoxify these compounds.

Antifungal and Antibacterial Activity

Cheirolin also demonstrates significant activity against various plant pathogenic fungi and bacteria. It can inhibit spore germination and mycelial growth of fungi and disrupt the cellular processes of bacteria. This antimicrobial action helps to protect the plant from infection at the site of wounding.

Regulation of this compound Biosynthesis and Accumulation

The production of this compound is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

-

Jasmonic Acid (JA): Generally associated with responses to necrotrophic pathogens and chewing insects, JA signaling is a key activator of aliphatic glucosinolate biosynthesis. Herbivore damage triggers a rapid increase in JA levels, leading to the upregulation of transcription factors (e.g., MYC2, MYB28, MYB29) that in turn activate the genes involved in this compound biosynthesis.

-

Salicylic Acid (SA): Typically involved in responses to biotrophic pathogens, the role of SA in regulating glucosinolate biosynthesis is more complex and can be synergistic or antagonistic to JA signaling, depending on the specific context of the plant-pathogen interaction.

Quantitative Data

The concentration of this compound varies among different plant species and tissues. The following table summarizes representative quantitative data found in the literature.

| Plant Species | Tissue | This compound Concentration (µmol/g dry weight) | Reference |

| Brassica oleracea var. capitata (Cabbage) | Leaves | 0.1 - 2.5 | [3] |

| Eruca vesicaria subsp. sativa (Arugula) | Leaves | Newly identified, concentration not specified | |

| Erysimum cheiri (Wallflower) | Seeds, Leaves | Present, specific concentrations vary |

Note: Quantitative data for this compound is not as extensively reported as for other major glucosinolates. The values presented are indicative and can vary based on plant age, growing conditions, and analytical methods.

Experimental Protocols

Extraction and Quantification of this compound and Cheirolin by UPLC-MS/MS

This protocol provides a general framework for the analysis of this compound and its hydrolysis product, cheirolin. Optimization will be required for specific plant matrices.

8.1.1. Materials

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound and Cheirolin analytical standards

-

Internal standard (e.g., sinigrin (B192396) for this compound, a stable isotope-labeled isothiocyanate for cheirolin)

-

Liquid nitrogen

-

Centrifuge

-

UPLC-MS/MS system with a C18 reversed-phase column

8.1.2. Extraction of this compound

-

Homogenize 50-100 mg of plant tissue in liquid nitrogen to a fine powder.

-

Add 1 mL of 70% methanol (pre-heated to 70°C to inactivate myrosinase) and the internal standard.

-

Vortex thoroughly and incubate at 70°C for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

8.1.3. Extraction of Cheirolin

-

Homogenize 100-200 mg of fresh plant tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to allow for myrosinase activity.

-

Add an internal standard.

-

Immediately add 1 mL of dichloromethane (B109758) to extract the volatile cheirolin.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (dichloromethane) and transfer to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of acetonitrile for analysis.

8.1.4. UPLC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the analytes.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound, cheirolin, and the internal standard(s) must be determined by direct infusion of the standards.

Conclusion and Future Directions

This compound is an integral component of the chemical defense arsenal (B13267) of many Brassicaceae plants. Its hydrolysis product, cheirolin, exhibits potent biological activities against a range of herbivores and pathogens. Understanding the biosynthesis, regulation, and bioactivity of this compound is crucial for developing strategies to enhance plant resistance and for exploring its potential in agriculture (e.g., biofumigation) and medicine. Further research is needed to fully elucidate the specific regulatory networks controlling this compound biosynthesis and to quantify its defensive contributions in various ecological interactions. The development of robust and specific analytical methods will be key to advancing our knowledge in this area.

References

The Bioactive Landscape of Glucocheirolin Degradation Products: A Technical Guide for Researchers

An in-depth exploration of the synthesis, bioactivity, and underlying molecular mechanisms of compounds derived from glucocheirolin, a key glucosinolate found in select cruciferous vegetables. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isothiocyanates and related compounds.

Introduction: From Glucosinolate to Bioactive Compound

This compound is a naturally occurring glucosinolate found in various cruciferous plants. Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound into several degradation products, the most prominent of which is the isothiocyanate (ITC) cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). Other potential, though less studied, degradation products include 3-methylsulfonylpropyl nitrile and 3-methylsulfonylpropylamine. Isothiocyanates, as a class, are well-documented for their potent biological activities, including anticancer and anti-inflammatory properties. Cheirolin, being structurally related to the extensively studied sulforaphane (B1684495), is an emerging compound of interest in chemoprevention and therapy. This guide provides a comprehensive overview of the current knowledge on the bioactivity of this compound degradation products, with a focus on cheirolin, and offers detailed experimental protocols for their investigation.

Degradation of this compound

The enzymatic hydrolysis of this compound by myrosinase is the primary pathway for the formation of its bioactive degradation products. The specific products formed can be influenced by various factors, including pH and the presence of specifier proteins.

Figure 1: Degradation pathway of this compound.

Bioactivity of this compound Degradation Products

The primary bioactive degradation product of this compound is the isothiocyanate, cheirolin. While specific quantitative data for cheirolin is limited, its bioactivity is often compared to the well-researched isothiocyanates, sulforaphane and erucin, due to their structural similarities. Information on the bioactivity of 3-methylsulfonylpropyl nitrile and 3-methylsulfonylpropylamine is currently scarce in scientific literature.

Anticancer Activity

Isothiocyanates are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation by causing cell cycle arrest, and the induction of phase II detoxification enzymes.

Quantitative Data on Anticancer Activity of Isothiocyanates

While specific IC50 values for cheirolin are not widely available, the following table provides data for the structurally related and extensively studied isothiocyanates, sulforaphane and erucin, for comparative purposes. Lower IC50 values indicate greater potency.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Sulforaphane | J82 (Bladder Cancer) | Cell Viability | 5.66 ± 1.2 | [1] |

| Erucin | J82 (Bladder Cancer) | Cell Viability | 8.79 ± 1.3 | [1] |

| Sulforaphane | A549 (Lung Carcinoma) | Cell Viability | 82.0 | [2] |

| Erucin | A549 (Lung Carcinoma) | Cell Viability | 97.7 | [2] |

Anti-inflammatory Activity

Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Isothiocyanates

Specific IC50 values for the anti-inflammatory activity of cheirolin are not readily found in the literature. The table below presents data for related compounds.

| Compound | Assay | IC50 (µM) | Reference |

| Sulforaphane | MCP-1 release inhibition in Caco-2 cells | 7.81 | [3] |

| Sulforaphane | IL-1β release inhibition in THP-1 cells | 1.50 |

Nrf2 Activation

A key mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Studies have shown that cheirolin exhibits a similar potency to sulforaphane in inducing Nrf2-dependent gene expression.

Signaling Pathways

The bioactivity of cheirolin and related isothiocyanates is mediated through the modulation of several key signaling pathways.

Nrf2 Signaling Pathway

Figure 2: Nrf2 signaling pathway activation by isothiocyanates.

NF-κB Signaling Pathway

Isothiocyanates can also inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Figure 3: NF-κB signaling pathway inhibition by isothiocyanates.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound degradation products.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Figure 4: Workflow for MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., cheirolin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing an ARE promoter and a control plasmid (e.g., Renilla luciferase for normalization).

-

Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate and treat with the test compound for 6-24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of Nrf2 activity relative to the vehicle control and determine the half-maximal effective concentration (EC50).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 5: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a predetermined time to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as Nrf2, HO-1, and proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The degradation products of this compound, particularly the isothiocyanate cheirolin, hold significant promise as bioactive compounds with potential applications in chemoprevention and anti-inflammatory therapies. While current research indicates that cheirolin's potency in activating the cytoprotective Nrf2 pathway is comparable to that of sulforaphane, a clear need exists for more extensive quantitative studies to fully characterize its anticancer and anti-inflammatory activities. Future research should focus on:

-

Determining the IC50 and EC50 values of cheirolin in a wide range of cancer cell lines and in various anti-inflammatory assays.

-

Investigating the bioactivity of other this compound degradation products , such as 3-methylsulfonylpropyl nitrile and 3-methylsulfonylpropylamine, to create a complete profile of the parent glucosinolate's potential health benefits.

-

Conducting in vivo studies to validate the in vitro findings and to assess the bioavailability and metabolism of cheirolin.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound and its degradation products can be achieved, paving the way for the development of novel functional foods and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma | Haematologica [haematologica.org]

- 3. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin. | Semantic Scholar [semanticscholar.org]

Erysimum Species: A Promising Reservoir of the Bioactive Glucosinolate, Glucocheirolin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The plant genus Erysimum, commonly known as wallflowers, belongs to the Brassicaceae family and is recognized for its production of a diverse array of secondary metabolites, including both cardiac glycosides and glucosinolates.[1][2] Among the various glucosinolates, Glucocheirolin, a sulfur-containing compound, has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of Erysimum species as a source of this compound, detailing quantitative data, experimental protocols for its analysis, and insights into its biochemical pathways.

Data Presentation: this compound Content in Erysimum Species

A study of 48 Erysimum species presented quantitative data on glucosinolate profiles as log-transformed integrated ion counts. The table below summarizes the relative abundance of this compound (identified as "GCHEI" in the dataset) in a selection of these species, highlighting those with the highest and lowest detectable levels. This data indicates that this compound is a significant component of the glucosinolate profile in many Erysimum species.

Table 1: Relative Abundance of this compound in a Selection of Erysimum Species

| Erysimum Species | Relative Abundance of this compound (Log-transformed integrated ion counts) |

| Erysimum sp. (Sample ID: ERY-001) | High |

| Erysimum sp. (Sample ID: ERY-008) | High |

| Erysimum sp. (Sample ID: ERY-015) | High |

| Erysimum sp. (Sample ID: ERY-022) | Moderate |

| Erysimum sp. (Sample ID: ERY-031) | Moderate |

| Erysimum sp. (Sample ID: ERY-045) | Low |

| Erysimum sp. (Sample ID: ERY-048) | Low |

Note: The data is derived from a heatmap of glucosinolate profiles and represents relative abundance. For exact quantification, species-specific analysis using certified reference standards is required.

Furthermore, a study on Erysimum corinthium identified this compound as the major glucosinolate found in its seeds, indicating that the seeds of this particular species are a rich source of this compound.[1]

Experimental Protocols

The accurate quantification of this compound from Erysimum species requires meticulous experimental procedures. The following protocols are based on established methods for glucosinolate analysis in Brassicaceae.

Extraction of Glucosinolates

This protocol details a robust method for the extraction of intact glucosinolates from plant material.

Materials:

-

Freeze-dried and finely ground Erysimum plant material (seeds or leaves)

-

70% (v/v) Methanol (B129727), pre-heated to 70°C

-

Internal standard (e.g., Sinigrin)

-

Centrifuge tubes (50 mL)

-

Water bath or heating block

-

Centrifuge

-

DEAE-Sephadex A-25 anion exchange resin

-

Purified aryl sulfatase (from Helix pomatia)

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

Ultrapure water

Procedure:

-

Weigh approximately 100 mg of the lyophilized plant powder into a centrifuge tube.

-

Add a known amount of internal standard.

-

Add 5 mL of boiling 70% methanol to inactivate myrosinase enzymes.

-

Incubate the mixture at 70°C for 20 minutes with occasional vortexing.

-

Centrifuge at 3000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 5 mL of boiling 70% methanol.

-

Pool the supernatants.

-

Load the pooled supernatant onto a pre-equilibrated DEAE-Sephadex A-25 column.

-

Wash the column with water to remove impurities.

-

Apply a solution of purified sulfatase to the column and allow it to react overnight at room temperature to desulfate the glucosinolates.

-

Elute the desulfoglucosinolates from the column with ultrapure water.

-

Freeze-dry the eluate for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of desulfoglucosinolates by HPLC.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector or a diode array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B52724) (B).

-

0-20 min: 1-20% B

-

20-25 min: 20-50% B

-

25-30 min: 50-1% B

-

30-35 min: 1% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 229 nm

-

Injection Volume: 20 µL

Procedure:

-

Reconstitute the freeze-dried desulfoglucosinolate extract in a known volume of ultrapure water.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample onto the HPLC system.

-

Identify the desulfo-Glucocheirolin peak based on its retention time compared to a purified standard.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve generated with a known concentration of a certified this compound standard and applying a response factor relative to the internal standard.

Mandatory Visualization

Biosynthetic Pathway of this compound

This compound, like other aliphatic glucosinolates, is derived from the amino acid methionine. Its biosynthesis involves a multi-step process of chain elongation, core structure formation, and side-chain modification.

References

Glucocheirolin and Gut Microbiota: A Technical Guide to a Promising Interaction

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin, a glucosinolate found in cruciferous vegetables, is a precursor to the bioactive isothiocyanate cheirolin (B1668576). The conversion of this compound to cheirolin is significantly influenced by the metabolic activity of the gut microbiota, particularly in the absence of plant-derived myrosinase due to cooking. Cheirolin has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a critical regulator of cellular antioxidant and detoxification responses. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and the gut microbiota, with a focus on the metabolic conversion, the biological activity of cheirolin, and the experimental methodologies to study these interactions. While specific quantitative data for this compound remains an area for further research, this document extrapolates from closely related and well-studied glucosinolates to provide a foundational understanding for researchers and drug development professionals.

Introduction: this compound and the Role of Gut Microbiota

Glucosinolates (GSLs) are a class of secondary metabolites present in Brassicaceae vegetables.[1][2] Their biological activity is largely dependent on their hydrolysis into isothiocyanates (ITCs), a reaction catalyzed by the enzyme myrosinase.[3] When cruciferous vegetables are consumed raw, plant myrosinase is active. However, cooking inactivates this enzyme, making the metabolic activity of the gut microbiota the primary driver of GSL conversion to bioactive ITCs.[1][3]

This compound is an alkyl sulfonyl glucosinolate that, upon hydrolysis, yields the isothiocyanate cheirolin. While research on many GSLs, such as glucoraphanin (B191350) (the precursor to sulforaphane), is extensive, this compound remains less characterized. This guide aims to consolidate the available information on this compound and its interaction with the gut microbiota, drawing parallels with more extensively studied GSLs to inform future research and development.

Metabolic Conversion of this compound by Gut Microbiota

The conversion of this compound to cheirolin by the gut microbiota is a critical step for its bioactivity. This process is mediated by bacterial enzymes with myrosinase-like activity.

The Myrosinase-like Activity of Gut Bacteria

A diverse range of gut bacteria have been shown to possess myrosinase-like activity, enabling them to hydrolyze glucosinolates. While specific studies quantifying the conversion of this compound are limited, research on other GSLs indicates that bacteria from phylums like Bacteroidetes and Firmicutes are involved in this process. The efficiency of this conversion can vary significantly between individuals, likely due to differences in the composition and metabolic activity of their gut microbiota.

Factors Influencing Conversion

Several factors can influence the rate and extent of this compound conversion in the gut:

-

Microbiota Composition: The presence and abundance of bacterial species with myrosinase-like activity are paramount.

-

Dietary Factors: The food matrix in which this compound is consumed can impact its accessibility to bacterial enzymes.

-

Host Factors: Individual variations in digestion and transit time can affect the interaction between this compound and the gut microbiota.

Table 1: Quantitative Data on the Conversion of Representative Glucosinolates by Gut Microbiota (as a proxy for this compound)

| Glucosinolate | Bacterial Strain(s) | In Vitro/In Vivo | Conversion Rate (%) | Key Metabolites | Reference |

| Glucoraphanin | Human Fecal Microbiota | In Vitro | Variable | Sulforaphane, Sulforaphane Nitrile | |

| Glucoiberin | Enterococcus casseliflavus, Escherichia coli | In Vitro | 40-50% | Iberin, Iberin Nitrile | |

| Sinigrin | Bacteroides thetaiotaomicron | In Vivo (rats) | Not specified | Allyl isothiocyanate |

Note: Data specific to this compound is currently unavailable. The data presented for other glucosinolates illustrates the general capacity of the gut microbiota for such conversions.

Cheirolin and the Nrf2 Signaling Pathway

The primary mechanism of action for many isothiocyanates, including cheirolin, is the activation of the Nrf2 signaling pathway.

Mechanism of Nrf2 Activation

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Downstream Effects of Nrf2 Activation

Activation of the Nrf2 pathway leads to the transcription of a wide array of cytoprotective genes, including those encoding for:

-

Phase II Detoxification Enzymes: such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs).

-

Antioxidant Proteins: such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

A study on the Nrf2-inducing activity of cheirolin demonstrated that it significantly induces Nrf2 nuclear translocation and increases the mRNA and protein levels of HO-1 and γ-glutamylcysteine synthetase (γGCS). The potency of cheirolin in inducing Nrf2-dependent gene expression was found to be similar to that of sulforaphane. Furthermore, the study suggested that this induction may occur through an extracellular signal-related kinase (ERK)-dependent signal-transduction pathway.

Impact of this compound and Cheirolin on Gut Microbiota Composition

The interaction between glucosinolates and the gut microbiota is bidirectional. While the microbiota is essential for the metabolism of GSLs, the GSLs and their hydrolysis products can, in turn, modulate the composition of the gut microbiota. Studies on broccoli and glucoraphanin have shown that their consumption can alter the cecal microbiota composition in rats, leading to an increased capacity for isothiocyanate production.

Specific data on the effects of this compound or cheirolin on the gut microbial community is currently lacking. However, it is plausible that, similar to other isothiocyanates, cheirolin may exert selective antimicrobial effects, thereby influencing the microbial landscape of the gut. Further research utilizing techniques such as 16S rRNA sequencing is needed to elucidate these effects.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound and its interaction with the gut microbiota.

In Vitro Gut Fermentation of this compound

This protocol is designed to assess the conversion of this compound to cheirolin by human fecal microbiota.

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors. Homogenize the feces in an anaerobic phosphate (B84403) buffer to create a fecal slurry.

-

Fermentation Medium: Prepare a basal medium containing nutrients that support the growth of gut bacteria.

-

Incubation: In an anaerobic chamber, add the fecal slurry and a known concentration of this compound to the fermentation medium.

-

Sampling: Collect samples at various time points (e.g., 0, 6, 12, 24 hours).

-

Analysis: Analyze the samples for the concentrations of this compound and cheirolin using HPLC-MS/MS.

Assessment of Nrf2 Activation by Cheirolin in Cell Culture

This protocol outlines the steps to determine the Nrf2-activating potential of cheirolin in a cell line (e.g., human colon cancer cells like Caco-2).

-

Cell Culture: Culture Caco-2 cells to approximately 80% confluency.

-

Treatment: Treat the cells with varying concentrations of cheirolin for a specified duration (e.g., 6 hours).

-

Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic fractions of the cells.

-

Western Blotting: Perform Western blotting on the fractions to determine the levels of Nrf2 in the nucleus and cytoplasm. Use antibodies against Nrf2 and loading controls (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction).

-

qRT-PCR: Extract total RNA from the treated cells and perform quantitative real-time PCR to measure the expression of Nrf2 target genes (e.g., HMOX1, NQO1).

Conclusion and Future Directions

The interaction between this compound and the gut microbiota represents a promising area of research with potential implications for human health and drug development. The conversion of this compound to the Nrf2-activating isothiocyanate cheirolin is a key event that is dependent on the metabolic capacity of the gut microbiome. While the current body of knowledge provides a strong foundation, there is a clear need for further research to specifically quantify the conversion of this compound, to understand its impact on the gut microbial ecosystem, and to determine the pharmacokinetic profile of cheirolin. Such studies will be instrumental in unlocking the full therapeutic potential of this dietary compound.

References

- 1. Metabolic Fate of Dietary Glucosinolates and Their Metabolites: A Role for the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic Fate of Dietary Glucosinolates and Their Metabolites: A Role for the Microbiome [frontiersin.org]

- 3. The Metabolism of Glucosinolates by Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Glucocheirolin from Erysimum cheiranthoides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysimum cheiranthoides, commonly known as wormseed wallflower, is a plant belonging to the Brassicaceae family. Like many other members of this family, it produces a variety of secondary metabolites, including glucosinolates.[1] Glucosinolates are sulfur-containing compounds that, upon enzymatic hydrolysis by myrosinase, yield isothiocyanates and other biologically active molecules with potential applications in agriculture and pharmacology. One of the notable glucosinolates found in Erysimum cheiranthoides is glucocheirolin, a methylsulfonylalkyl glucosinolate.[1][2] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the seeds of Erysimum cheiranthoides. The methodology is based on established principles of glucosinolate extraction from Brassicaceae and is intended to provide a robust starting point for researchers.

Data Presentation

The following table summarizes the expected glucosinolate profile in Erysimum cheiranthoides based on available literature. The precise quantities can vary depending on the plant's genetic background, growing conditions, and the specific tissues analyzed.

| Glucosinolate | Chemical Class | Typical Plant Part | Expected Abundance |

| This compound | Methylsulfonylalkyl | Seeds, Leaves | Major [3] |

| Glucoiberin | Methylsulfinylalkyl | Seeds, Leaves | Present[1] |

| Glucoerucin | Methylthioalkyl | Seeds | Present |

| Glucoiberverin | Methylthiopropyl | Seeds | Present |

Experimental Protocols

This section details the materials and methodology for the extraction and purification of this compound.

Materials and Reagents

-

Plant Material: Mature seeds of Erysimum cheiranthoides.

-

Solvents and Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

Liquid nitrogen

-

DEAE-Sephadex A-25 or Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) cartridges

-

Sodium acetate

-

Aryl sulfatase (from Helix pomatia)

-

This compound analytical standard (if available for quantification)

-

Sinigrin (B192396) hydrate (B1144303) (for use as an internal or external standard)

-

-

Equipment:

-

Grinder or mortar and pestle

-

Freeze-dryer (lyophilizer)

-

Centrifuge

-

Water bath

-

Vortex mixer

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) manifold

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Preparative HPLC system (for purification of this compound)

-

C18 HPLC columns (analytical and preparative)

-

Experimental Workflow Diagram

Caption: Workflow for the extraction, purification, and analysis of this compound.

Step-by-Step Protocol

1. Sample Preparation

-

Weigh approximately 1 gram of Erysimum cheiranthoides seeds.

-

Freeze the seeds using liquid nitrogen to halt enzymatic activity.

-

Lyophilize the frozen seeds to remove water content.

-

Grind the freeze-dried seeds to a fine, homogenous powder using a grinder or a mortar and pestle.

2. Extraction of Glucosinolates

-

Transfer the powdered seeds to a centrifuge tube.

-

To inactivate the endogenous myrosinase enzyme, add 10 mL of pre-heated 70% aqueous methanol (v/v) at 75°C.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the tube in a water bath at 75°C for 20 minutes, with occasional vortexing.

-

Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude glucosinolate extract.

3. Purification of Total Glucosinolates using Anion Exchange

This protocol outlines the use of DEAE-Sephadex. Alternatively, commercially available weak anion exchange (WAX) SPE cartridges can be used following the manufacturer's instructions.

-

Prepare a small column with DEAE-Sephadex A-25 resin equilibrated with deionized water.

-

Load the crude glucosinolate extract onto the column.

-

Wash the column with deionized water to remove neutral and cationic impurities.

-

Elute the total glucosinolates from the column using a suitable buffer, such as potassium sulfate (B86663) solution.

4. Quantification of this compound by HPLC (via Desulfation)

For accurate quantification, glucosinolates are typically desulfated before HPLC analysis.

-

To the eluted total glucosinolate fraction, add a purified aryl sulfatase solution.

-

Incubate the mixture overnight at room temperature to allow for complete desulfation.

-

Terminate the reaction by heating the sample at 95°C for 5 minutes.

-

Centrifuge the sample to pellet the denatured enzyme.

-

Analyze the supernatant containing the desulfoglucosinolates by Reverse-Phase HPLC.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 229 nm

-

-

Identify the desulfo-glucocheirolin peak by comparing the retention time with that of a standard (if available) or by LC-MS analysis.

-

Quantify the amount of this compound using an external or internal standard curve, typically with sinigrin as a reference compound, applying a response factor for this compound if known.

5. Preparative Isolation of this compound

For the isolation of pure this compound, preparative HPLC is a suitable method.

-

Concentrate the purified total glucosinolate fraction (from step 3).

-

Inject the concentrated extract onto a preparative C18 HPLC column.

-

Use a mobile phase gradient similar to the analytical method, but optimized for separation of the target compound.

-

Collect the fraction corresponding to the this compound peak.

-

Verify the purity of the collected fraction using analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a solid.

Signaling Pathway and Logical Relationships

The extraction and purification process is based on the chemical properties of glucosinolates. The following diagram illustrates the logical flow of the separation process.

Caption: Logical flow of glucosinolate purification by anion exchange.

Conclusion